3-(2-(Trifluoromethoxy)phenyl)pyrrolidine
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Overview
Description
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, facilitating its interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
- 2-(3-trifluoromethoxyphenyl)pyrrolidine
Uniqueness
3-(2-(Trifluoromethoxy)phenyl)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-[2-(trifluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)8-5-6-15-7-8/h1-4,8,15H,5-7H2 |
InChI Key |
YDTATEAXQQTZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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